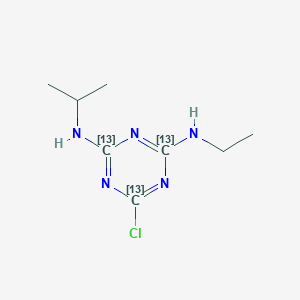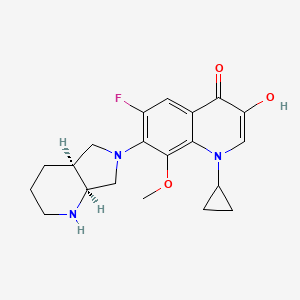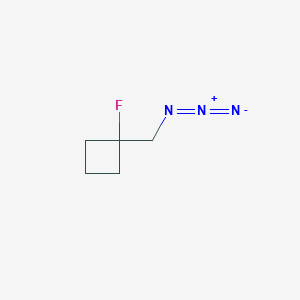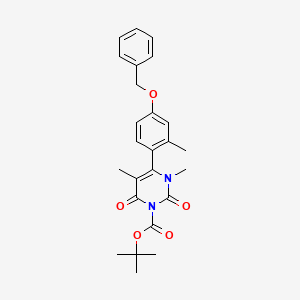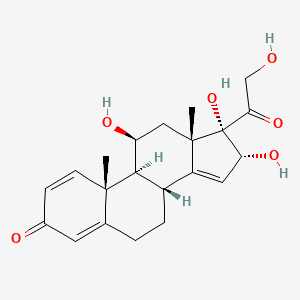![molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is primarily used in research and analytical applications, particularly in the development and validation of analytical methods for various pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(1-Hydroxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanol.
Substitution: Formation of 4-(1-Hydroxy-2-methylpropyl)-2-nitroacetophenone or 4-(1-Hydroxy-2-methylpropyl)-2-bromoacetophenone.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation for pharmaceutical products.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of ibuprofen.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Methylpropyl)phenyl]ethanone:
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another ibuprofen-related compound with similar structural features.
Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3 |
InChI-Schlüssel |
YOUODLUMPRHZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
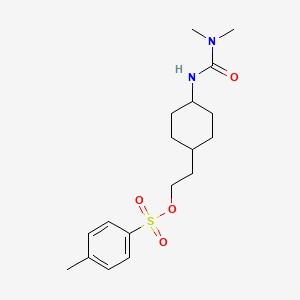

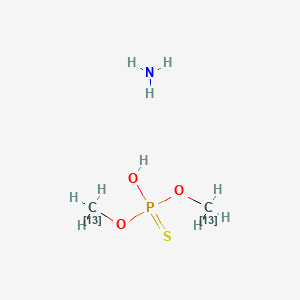
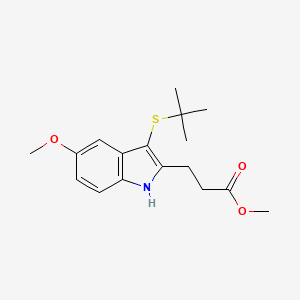
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
